molecular formula C11H14O2 B14349377 Benzene, 1-(2-butenyloxy)-4-methoxy- CAS No. 95753-67-6

Benzene, 1-(2-butenyloxy)-4-methoxy-

Katalognummer: B14349377
CAS-Nummer: 95753-67-6
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: UWFCIRPRYOJCNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(2-butenyloxy)-4-methoxy-: is an organic compound with a complex structure that includes a benzene ring substituted with a 2-butenyloxy group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-butenyloxy)-4-methoxy- typically involves the reaction of a benzene derivative with a 2-butenyloxy group under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 1-(2-butenyloxy)-4-methoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzene, 1-(2-butenyloxy)-4-methoxy- is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biology, this compound may be used in studies involving enzyme interactions and metabolic pathways. Its structure can be modified to create analogs that help in understanding biological processes.

Medicine: In medicine, derivatives of Benzene, 1-(2-butenyloxy)-4-methoxy- may be explored for their potential therapeutic properties. Research may focus on their effects on specific molecular targets and pathways.

Industry: In industry, this compound may be used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its unique properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of Benzene, 1-(2-butenyloxy)-4-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

  • Benzene, 2-butenyl-
  • Benzene, 1-butynyl-
  • Benzene, 1-(3-methyl-2-butenyloxy)-4-(1-propenyl)-

Uniqueness: Benzene, 1-(2-butenyloxy)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

By understanding the properties, reactions, and applications of Benzene, 1-(2-butenyloxy)-4-methoxy-, researchers and industry professionals can leverage its potential in various fields.

Eigenschaften

CAS-Nummer

95753-67-6

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

1-but-2-enoxy-4-methoxybenzene

InChI

InChI=1S/C11H14O2/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h3-8H,9H2,1-2H3

InChI-Schlüssel

UWFCIRPRYOJCNU-UHFFFAOYSA-N

Kanonische SMILES

CC=CCOC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.